

In-Depth Technical Guide to the Chemical Properties of Furaneol Acetate

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol acetate, systematically known as 4-acetoxy-2,5-dimethyl-3(2H)-furanone, is a significant flavor and fragrance compound valued for its sweet, fruity, and caramel-like aroma. [1] It is found naturally in strawberries and is used commercially to impart or enhance these flavor profiles in a variety of food products and consumer goods. [2][3] As an ester derivative of Furaneol (also known as strawberry furanone), its chemical properties and synthesis are of considerable interest to chemists in the food, fragrance, and pharmaceutical industries. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Furaneol acetate, presented in a technical format for a scientific audience.

Chemical and Physical Properties

Furaneol acetate is a colorless to pale yellow liquid with a distinct sweet and fruity odor. [2][4] Its key chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	(2,5-dimethyl-4-oxofuran-3-yl) acetate	[4]
Synonyms	4-Acetoxy-2,5-dimethyl-3(2H)-furanone, Strawberry furanone acetate, Caramel acetate, Fraision acetate	[1][2]
CAS Number	4166-20-5	[2][4]
Molecular Formula	C ₈ H ₁₀ O ₄	[2][4]
Molecular Weight	170.16 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[2][4]
Odor Profile	Sweet, caramel, tropical, fruity, brown sugar, toffee, molasses, baked bread	[2]

Table 2: Physicochemical Data

Property	Value	Reference(s)
Boiling Point	243 °C (lit.)	[2]
Density	1.167 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.477 (lit.)	[2]
Flash Point	>113 °C (>235.4 °F) - closed cup	
Storage Temperature	2-8°C	[2]
LogP	0.81	[2]

Spectral Data

While specific spectral data for Furaneol acetate is not widely published, data for its precursor, Furaneol, is available and provides a useful reference. The infrared spectrum for Furaneol

acetate is available.

- Infrared (IR) Spectrum: An FTIR spectrum for Furaneol acetate is available through PubChem, provided by Sigma-Aldrich.[4]
- Mass Spectrometry (MS): The NIST WebBook provides gas chromatography data for Furaneol acetate, which includes retention indices.[5]
- ^1H NMR Spectrum (of Furaneol): Data available on ChemicalBook.[6]
- ^{13}C NMR Spectrum (of Furaneol): Data available on ChemicalBook.[7]

Experimental Protocols

Synthesis of Furaneol Acetate from Furaneol

A common method for the synthesis of Furaneol acetate is the acetylation of its precursor, Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone). A general protocol for O-acetylation using acetic anhydride and pyridine is described below.[8][9][10]

Materials:

- Furaneol (1.0 equivalent)
- Acetic anhydride (1.5–2.0 equivalents per hydroxyl group)
- Dry pyridine (2–10 mL/mmol of Furaneol)
- Dry methanol
- Toluene
- Dichloromethane or Ethyl acetate
- 1 M HCl
- Saturated aqueous NaHCO_3
- Brine (saturated aqueous NaCl)

- Anhydrous Na_2SO_4 or MgSO_4
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for eluent

Procedure:

- Dissolve Furaneol (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
- Cool the solution to 0°C in an ice bath.
- Add acetic anhydride (1.5–2.0 equiv.) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quench the reaction by adding dry methanol.
- Remove the solvents by co-evaporation with toluene under reduced pressure.
- Dilute the residue with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

Purification of Furaneol Acetate

The crude Furaneol acetate can be purified by flash column chromatography on silica gel.[\[11\]](#)
[\[12\]](#)

Procedure:

- Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

- Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel or celite.
- Load the adsorbed product onto the top of the prepared column.
- Elute the column with a gradient of hexanes:ethyl acetate, starting with a low polarity mixture (e.g., 19:1) and gradually increasing the polarity.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified Furaneol acetate.

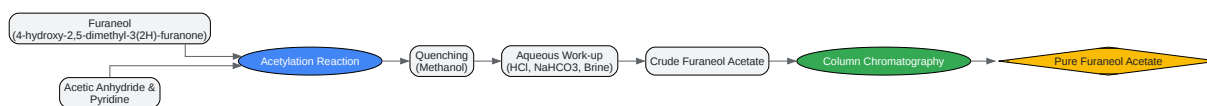
Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of Furaneol acetate. While a specific protocol for the acetate is not detailed, methods for the parent compound, Furaneol, can be adapted.^{[13][14][15]} A polar capillary column, such as one with a DB-Wax stationary phase, is recommended.^[5]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used for the analysis of furanones and their derivatives.^{[16][17][18]} A mobile phase consisting of an acetate buffer and methanol or acetonitrile is typically employed, with detection by UV absorbance.

Visualizations

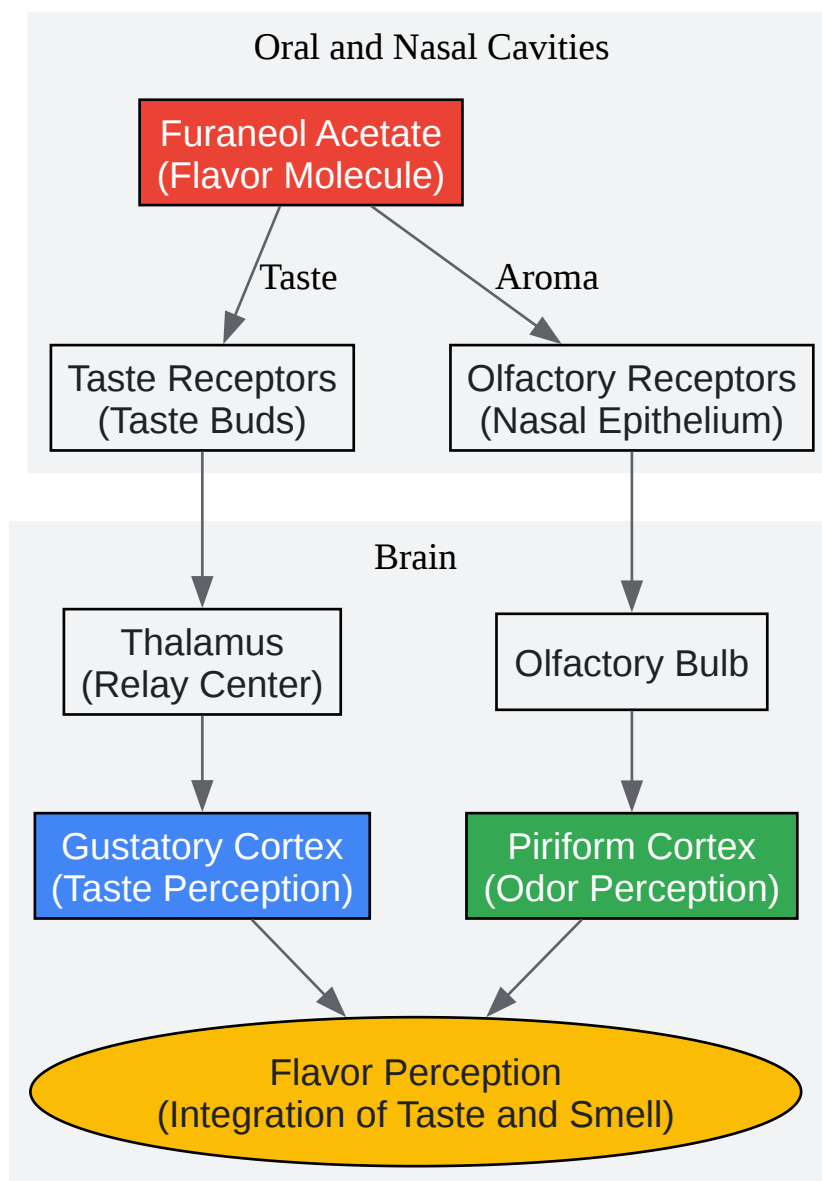
Synthesis Workflow of Furaneol Acetate



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Caption: A simplified workflow for the synthesis and purification of Furaneol acetate.

Sensory Perception Pathway of a Flavor Molecule



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Caption: A generalized pathway for the sensory perception of a flavor molecule.

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